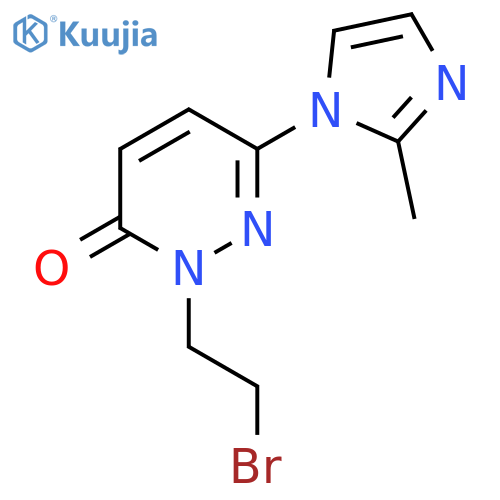

Cas no 2091283-69-9 (2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

- 2-(2-bromoethyl)-6-(2-methylimidazol-1-yl)pyridazin-3-one

- 2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

-

- インチ: 1S/C10H11BrN4O/c1-8-12-5-7-14(8)9-2-3-10(16)15(13-9)6-4-11/h2-3,5,7H,4,6H2,1H3

- InChIKey: ABQOFZZCKDVHEU-UHFFFAOYSA-N

- SMILES: BrCCN1C(C=CC(=N1)N1C=CN=C1C)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 342

- トポロジー分子極性表面積: 50.5

- XLogP3: 0.8

2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-8707-5g |

2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| TRC | B166681-500mg |

2-(2-bromoethyl)-6-(2-methyl-1h-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 500mg |

$ 320.00 | 2022-04-02 | ||

| Life Chemicals | F1967-8707-0.25g |

2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1967-8707-10g |

2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| Life Chemicals | F1967-8707-2.5g |

2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| Life Chemicals | F1967-8707-0.5g |

2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| TRC | B166681-100mg |

2-(2-bromoethyl)-6-(2-methyl-1h-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 100mg |

$ 95.00 | 2022-04-02 | ||

| TRC | B166681-1g |

2-(2-bromoethyl)-6-(2-methyl-1h-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 1g |

$ 475.00 | 2022-04-02 | ||

| Life Chemicals | F1967-8707-1g |

2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one |

2091283-69-9 | 95%+ | 1g |

$335.0 | 2023-09-06 |

2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No: 2091283-69-9)

Chemical Structure and Properties

The compound 2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one, with CAS No: 2091283-69-9, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. Its structure consists of a dihydropyridazine ring system substituted with a bromoethyl group and a methylated imidazole moiety. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications in drug discovery and materials science.

Recent Research Findings

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Researchers have explored its role in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting its potential use in treating chronic inflammatory conditions.

Synthesis and Applications

The synthesis of 2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. The compound's versatility lies in its ability to undergo further modifications, enabling the creation of diverse structural analogs. These analogs have been tested for their biological activities, with some showing potential as kinase inhibitors and modulators of cellular signaling pathways.

Structural Features and Bioactivity

The bromoethyl group in the molecule serves as an electrophilic center, facilitating various substitution reactions. This feature is particularly advantageous in medicinal chemistry for introducing bioisosteric replacements or enhancing drug delivery properties. Additionally, the imidazole moiety contributes to the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets such as enzymes and receptors.

Future Directions

Looking ahead, ongoing research aims to optimize the synthesis of this compound to improve yield and reduce costs. Furthermore, efforts are being made to explore its potential as a precursor for more complex molecular architectures. Collaborative studies between chemists and biologists are expected to uncover new therapeutic applications for this compound, particularly in the areas of oncology and neurodegenerative diseases.

2091283-69-9 (2-(2-Bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one) Related Products

- 2680828-41-3(benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate)

- 2320955-62-0(4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine)

- 1185275-97-1(O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester)

- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)

- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)

- 1806902-56-6(3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile)

- 2171669-50-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid)

- 2839156-98-6(2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane)

- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)

- 2138080-18-7((2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)